molecular formula C15H26N2O2 B5463951 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide

1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide

Cat. No. B5463951
M. Wt: 266.38 g/mol
InChI Key: ZTVVRXTXHCBUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide, also known as S-(+)-ketamine, is a chiral compound that belongs to the class of arylcyclohexylamines. It is a potent anesthetic and analgesic drug that has been used for many years in clinical settings. S-(+)-ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking the activity of glutamate, an excitatory neurotransmitter in the brain.

Mechanism of Action

1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine acts as an NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in the release of other neurotransmitters, such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anesthetic effects of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine.
Biochemical and Physiological Effects:
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR), a protein that is involved in the regulation of cell growth and survival. In addition, 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been found to increase the production of new neurons in the hippocampus, a part of the brain that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in lab experiments is its potency and rapid onset of action. This allows for precise control of the experimental conditions and the ability to study the effects of the drug on specific neural circuits. However, one limitation of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering the drug in laboratory settings.

Future Directions

There are many future directions for the study of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. One area of research is the development of new drugs that target the NMDA receptor and have fewer side effects than 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. Another area of research is the investigation of the role of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the mechanisms of action of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine and its effects on the brain at the molecular and cellular level.

Synthesis Methods

1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine can be synthesized by the reaction of 2-chloro-2-methylbutane with cyclohexanone in the presence of sodium hydroxide and a phase-transfer catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced with sodium borohydride to produce 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine.

Scientific Research Applications

1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of depression, post-traumatic stress disorder, and chronic pain. In addition, it has been used as an experimental tool to study the NMDA receptor and its role in various neurological disorders.

properties

IUPAC Name

1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h11,13-14H,3-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVVRXTXHCBUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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